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Compound of Interest

Compound Name: Phenol, 4-(1-methylbutyl)-

CAS No.: 94-06-4

Cat. No.: B042037 Get Quote

Executive Summary & Strategic Relevance
4-Alkylphenols (4-APs) represent a chemically simple yet biologically complex class of

compounds. Defined by a phenolic ring substituted at the para position with an alkyl chain, their

utility ranges from industrial surfactant precursors (e.g., nonylphenol ethoxylates) to

antioxidants in polymer chemistry.

However, for researchers in drug discovery and toxicology, 4-APs present a critical structure-

activity duality:

Endocrine Disruption: They act as xenoestrogens, mimicking 17

-estradiol.

Bioactivity: They exhibit antimicrobial properties dependent on lipophilicity.

This guide objectively compares the SAR of various 4-APs, dissecting how alkyl chain length

and branching dictate their performance as estrogen receptor agonists versus their efficacy as

antioxidants or antimicrobials.
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The most significant biological activity of 4-APs is their ability to bind human Estrogen Receptor

(hER

). This interaction is strictly governed by the geometry of the alkyl tail.

Mechanism of Action
4-APs mimic 17

-estradiol (E2) by fitting into the hydrophobic pocket of the ER ligand-binding domain. The
phenolic hydroxyl group mimics the A-ring hydroxyl of E2, forming hydrogen bonds with Glu-
353 and Arg-394. The alkyl group interacts with the hydrophobic residues in the receptor
pocket.

SAR Rules for Estrogenicity
Chain Length: Activity peaks at C6–C9. Chains shorter than C4 (butyl) or longer than C9

(nonyl) show significantly reduced affinity.

Branching: Tertiary branching is superior to linear chains. The bulky, specific shape of a tert-

alkyl group (like the 1,1,3,3-tetramethylbutyl group in 4-tert-octylphenol) optimally fills the

hydrophobic cavity of the receptor.

Position:Para substitution is essential. Ortho and meta isomers show negligible activity due

to steric clash or inability to align the hydroxyl group correctly.

Table 1: Relative Estrogenic Potency (E-SCREEN Assay)
Data normalized to 17

-Estradiol (E2).
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Compound Structure
Relative
Proliferative
Potency (RPP)

Estrogenic
Mechanism

17

-Estradiol (E2)
Steroid Standard 100 (Reference)

High affinity ER

binding (

nM)

4-tert-Octylphenol Branched C8 ~0.1 - 1.0

Strongest alkylphenol

agonist; mimics E2

sterically

4-Nonylphenol

(branched)
Branched C9 ~0.01 - 0.1

Moderate agonist;

mixture of isomers

varies in potency

4-n-Octylphenol Linear C8 < 0.01

Weak; linear chain fits

poorly in hydrophobic

pocket

4-n-Butylphenol Linear C4 Negligible

Too short to stabilize

the active receptor

conformation

Key Insight: 4-tert-octylphenol is the "gold standard" for alkylphenol estrogenicity in research,

often used as a positive control for xenoestrogen assays.

Comparative Analysis: Antioxidant Efficiency
While 4-APs possess a hydroxyl group capable of hydrogen atom transfer (HAT), their

performance as antioxidants is inferior to hindered phenols like BHT (Butylated

Hydroxytoluene).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism & SAR Limitations
Antioxidant efficacy relies on the stability of the phenoxy radical formed after scavenging a

reactive species (ROO•).

Stability: In BHT, two bulky tert-butyl groups at the ortho positions (2,6-di-tert-butyl) sterically

shield the oxygen radical, preventing it from reacting further.[1]

4-Alkylphenols: Lacking ortho protection, the phenoxy radical of a simple 4-alkylphenol is

unstable and reactive. It can participate in side reactions rather than terminating the radical

chain.

Table 2: Radical Scavenging Efficiency (DPPH Assay)
Compound Structure Features

IC50 (DPPH
Scavenging)

Performance
Verdict

BHT
2,6-di-tert-butyl-4-

methyl

~20-30

g/mL

High: Steric hindrance

stabilizes radical.

2,4-Di-tert-butylphenol
Ortho & Para

shielding

~60

g/mL

Moderate: Less stable

than BHT (one ortho

group missing).

4-Nonylphenol Para alkyl only
>1000

g/mL

Low: Unstable radical;

poor antioxidant.

p-Cresol Para methyl only
>1200

g/mL

Negligible: No steric

protection.

Comparative Analysis: Antimicrobial Activity &
Toxicity
The toxicity and antimicrobial potential of 4-APs are driven by lipophilicity (logP), which

facilitates membrane intercalation.

The "Cut-off" Effect
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As the alkyl chain length increases, antimicrobial activity increases due to better membrane

penetration. However, beyond a certain length (typically C8-C10), solubility in the aqueous

phase drops so drastically that the molecules cannot reach the bacteria effectively. This is

known as the "cut-off" effect.

High Toxicity: 4-Nonylphenol and 4-Octylphenol are highly toxic to aquatic life

(fish/invertebrates) because they partition strongly into biological membranes.

Biofilms: Allyl-substituted phenols are effective against planktonic bacteria but often fail

against biofilms compared to their parent compounds.

Experimental Protocols
Protocol A: E-SCREEN Assay (Estrogenicity)
A self-validating cell proliferation assay using MCF-7 breast cancer cells.

Reagents:

MCF-7 BOS cells (estrogen-sensitive).

Charcoal-Dextran stripped Fetal Bovine Serum (CD-FBS) to remove endogenous hormones.

Positive Control: 17

-Estradiol (

M).

Vehicle Control: Ethanol (0.1%).

Workflow:

Seeding: Seed MCF-7 cells in 12-well plates at 20,000 cells/well in DMEM + 5% CD-FBS.

Acclimation: Incubate for 24 hours to allow attachment.

Treatment: Replace media with experimental media containing increasing concentrations of

the test 4-alkylphenol (
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M to

M). Run triplicates.

Validation Step: Include E2 (

M) well. If cells do not proliferate >3-fold vs control, the assay is invalid.

Incubation: Incubate for 144 hours (6 days), changing media on day 3.

Harvest: Fix cells with cold trichloroacetic acid (TCA) or lyse for DNA quantification.

Quantification: Stain with Sulforhodamine B (SRB) and read absorbance at 564 nm.

Analysis: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number

Control).

Protocol B: DPPH Radical Scavenging Assay
(Antioxidant)
Standardized for lipophilic phenols.

Reagents:

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: 0.1 mM in Methanol (freshly prepared, protect

from light).

Standard: BHT.[1][2][3][4]

Workflow:

Preparation: Prepare serial dilutions of the 4-alkylphenol in methanol (e.g., 10 - 1000

g/mL).

Reaction: In a 96-well plate, mix 20

L of sample with 180

L of DPPH solution.
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Blanking: Use methanol + DPPH as the negative control (Max Absorbance). Use sample +

methanol (no DPPH) as a color blank if the phenol is colored.

Incubation: Incubate in the dark at Room Temperature for 30 minutes.

Measurement: Read absorbance at 517 nm.

Calculation:

Causality Check: If the solution turns from purple to yellow, HAT (Hydrogen Atom Transfer)

has occurred.

Visualizations (Graphviz DOT)
Diagram 1: Estrogen Receptor Activation Pathway
This diagram illustrates how 4-Alkylphenols mimic natural estrogens to trigger gene

transcription.
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Click to download full resolution via product page

Caption: Mechanism of 4-Alkylphenol induced gene transcription via Estrogen Receptor

mimicry.

Diagram 2: SAR Logic Decision Tree
A logical flow for predicting the activity of a specific 4-alkylphenol based on its structure.
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Input: 4-Alkylphenol Structure

Is Alkyl group at Para position? Are Ortho positions hindered?

Antioxidant Check

Is Alkyl chain branched?

Yes

Negligible Activity

No (Meta/Ortho)

Chain Length (Carbons)?

Yes (Tertiary)

Low/Weak Estrogenic Activity

No (Linear)

High Estrogenic Activity
(e.g., 4-tert-Octylphenol)

C6 - C9 < C4 or > C10

High Antioxidant Activity
(e.g., BHT)

Yes (e.g., t-butyl)

Low Antioxidant Activity
(Unstable Radical)

No (Simple Alkyl)

Click to download full resolution via product page

Caption: Decision tree for predicting Estrogenicity vs. Antioxidant potential based on structural

features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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